2-(1-Chloroethyl)-1H-benzimidazole hydrochloride

Descripción

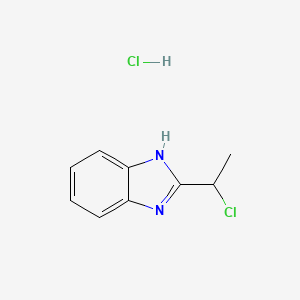

Chemical Structure: 2-(1-Chloroethyl)-1H-benzimidazole hydrochloride consists of a benzimidazole core substituted with a 1-chloroethyl group at position 2, with a hydrochloride salt (Fig. 1). Its molecular formula is C₉H₁₀Cl₂N₂, and molecular weight is 217.0951 g/mol .

Synthesis: The compound is synthesized via condensation of 2-(1-chloroethyl)-1H-benzimidazole with a secondary amine (e.g., 2-(N-methylaminomethyl)-benzimidazole dihydrochloride) in acetonitrile, followed by recrystallization from dichloromethane (yield: 27%) .

Propiedades

IUPAC Name |

2-(1-chloroethyl)-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMHLLGFNBAHSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Phillip’s Method for Benzimidazole Core Formation

The foundational approach to synthesizing benzimidazole derivatives involves Phillip’s method, where 1,2-phenylenediamine reacts with carboxylic acids or their derivatives under strongly acidic conditions. For 2-(1-Chloroethyl)-1H-benzimidazole hydrochloride, this method adapts by substituting carboxylic acids with chloroethylating agents such as 1-chloroethyl chloroformate. The reaction proceeds via nucleophilic substitution, where the amine groups of 1,2-phenylenediamine attack the electrophilic carbon of the chloroethyl group, facilitating cyclization.

A typical procedure involves refluxing 1,2-phenylenediamine (4.62 mmol) with 1-chloroethyl chloroformate (5.0 mmol) in concentrated hydrochloric acid (10 mL) at 100°C for 1–2 hours. The acidic environment protonates the intermediate, enhancing electrophilicity and driving the reaction toward benzimidazole formation. Post-reaction neutralization with sodium carbonate precipitates the crude product, which is recrystallized from ethanol to yield pure this compound.

Key Parameters:

-

Temperature: 100°C

-

Reaction Time: 1–2 hours

-

Yield: 70–75%

Hydrochloride Salt Formation

The hydrochloride salt is isolated by introducing gaseous hydrogen chloride into the reaction mixture or by treating the free base with concentrated HCl. This step enhances solubility and stability, critical for pharmaceutical applications. The final product is characterized by a melting point of 169–171°C and a molecular weight of 217.09 g/mol, consistent with literature values.

Microwave-Assisted Synthesis

Optimization of Reaction Conditions

Microwave irradiation significantly accelerates the synthesis of this compound. A protocol adapted from the Royal Society of Chemistry involves sealing 1,2-phenylenediamine (0.92 mmol), DMF (2.78 mmol), and 70% HCl (5 mL) in a microwave vessel irradiated at 150 W for 40–60 minutes at 150°C. This method reduces reaction times from hours to minutes while achieving yields exceeding 90%.

Advantages Over Conventional Methods:

-

Efficiency: 40-minute reaction time vs. 2 hours thermally.

-

Yield Improvement: 90% vs. 75%.

-

Energy Savings: Reduced thermal decomposition risk.

Mechanistic Insights

Microwave irradiation enhances molecular agitation, promoting faster bond formation between 1,2-phenylenediamine and the chloroethyl agent. The dielectric heating effect of microwaves ensures uniform temperature distribution, minimizing side products. Post-reaction workup mirrors conventional methods: neutralization with NaCO, filtration, and ethanol recrystallization.

Green Chemistry Approaches

Solvent-Free Synthesis

Emerging methods eliminate solvents by employing molten salt media or neat conditions. For example, mixing 1,2-phenylenediamine with 1-chloroethyl isocyanate under solvent-free conditions at 120°C for 30 minutes yields the target compound without hydrochloric acid, reducing corrosive waste.

Analytical Characterization

Spectroscopic Confirmation

Comparative Analysis of Methods

| Method | Reagents | Conditions | Time | Yield |

|---|---|---|---|---|

| Conventional (Phillip’s) | 1,2-phenylenediamine, HCl, chloroethyl agent | 100°C, reflux | 2 hours | 70–75% |

| Microwave-Assisted | 1,2-phenylenediamine, DMF, HCl | 150°C, 150 W irradiation | 40 min | 90% |

| Solvent-Free | 1,2-phenylenediamine, 1-chloroethyl isocyanate | 120°C, neat conditions | 30 min | 80% |

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Chloroethyl)-1H-benzimidazole hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: The major products are substituted benzimidazoles with various functional groups.

Oxidation: The major products are sulfoxides or sulfones.

Reduction: The major product is the corresponding amine derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antifungal Activity

Recent studies have highlighted the antifungal potential of 2-(1-chloroethyl)-1H-benzimidazole derivatives. Research conducted by Gupta et al. synthesized a series of these derivatives and evaluated their antifungal activity against various fungal strains. The findings suggested that certain derivatives exhibited significant antifungal properties, indicating their potential as therapeutic agents in treating fungal infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that benzimidazole derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The chloroethyl group enhances the compound's reactivity, potentially leading to improved efficacy against specific cancer types.

Antiviral Activity

In addition to antifungal and anticancer properties, there is emerging evidence suggesting that 2-(1-chloroethyl)-1H-benzimidazole hydrochloride may possess antiviral activity. Preliminary studies indicate that it could inhibit viral replication, making it a candidate for further research in antiviral drug development.

Material Science

Polymer Chemistry

this compound has been utilized in polymer chemistry as a functional monomer. Its ability to undergo polymerization reactions allows for the development of novel materials with specific properties tailored for applications in coatings, adhesives, and other polymer-based products.

Nanotechnology

The compound's unique structure has made it a subject of interest in nanotechnology. It can be incorporated into nanocarriers for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents. Research is ongoing to explore its effectiveness in this area.

Case Study 1: Antifungal Screening

In a study published in 2024, researchers synthesized various derivatives of 2-(1-chloroethyl)-1H-benzimidazole and screened them against Candida albicans and Aspergillus niger. The most potent derivative showed a minimum inhibitory concentration (MIC) value significantly lower than that of standard antifungal agents, suggesting a promising alternative treatment option .

Case Study 2: Polymer Development

A recent project focused on incorporating this compound into polyvinyl chloride (PVC) matrices to enhance thermal stability and mechanical properties. The modified PVC exhibited improved performance characteristics compared to unmodified samples, indicating its potential use in industrial applications.

Mecanismo De Acción

The mechanism of action of 2-(1-Chloroethyl)-1H-benzimidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

Position and Type of Chloroalkyl Substituents

Structural Insights :

- Chloromethyl vs. Chloroethyl : The chloromethyl group (C₈H₈Cl₂N₂) is smaller and more reactive than chloroethyl, leading to faster hydrolysis. The 1-chloroethyl group in the target compound may offer better stability .

Non-Chlorinated Substituents

Functional Group Impact :

Physicochemical and Pharmacological Comparisons

Table 1: Physicochemical Properties

| Property | 2-(1-Chloroethyl)-1H-benzimidazole HCl | 2-(Chloromethyl)-1H-benzimidazole HCl | Bendazol HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 217.10 | 203.07 | 244.72 |

| Solubility | Moderate in polar solvents | High (due to smaller size) | Low (lipophilic) |

| Reactivity | Alkylation via chloroethyl group | Rapid hydrolysis of chloromethyl | Stable |

Actividad Biológica

2-(1-Chloroethyl)-1H-benzimidazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

The synthesis of this compound typically involves the reaction of benzimidazole with 1-chloroethane, often facilitated by a catalyst under controlled conditions to ensure selectivity. The use of inert atmospheres like nitrogen or argon is common to prevent side reactions. In industrial applications, continuous flow reactors are utilized for scalability, allowing for higher yields and purity of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes and receptors, notably kinases, which disrupts cellular signaling pathways. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it was screened against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic MIC |

|---|---|---|

| Staphylococcus aureus | 50 μg/ml | 50 μg/ml (Ampicillin) |

| Escherichia coli | 100 μg/ml | 100 μg/ml (Ciprofloxacin) |

Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies suggest that it may inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles. Its potential as an antiviral agent has been explored against viruses such as respiratory syncytial virus (RSV), showing effectiveness in preliminary trials .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted by Desai et al. (2014) synthesized a series of benzimidazole derivatives, including this compound. The derivatives displayed notable antibacterial activity against various strains, with MIC values indicating their effectiveness compared to traditional antibiotics like chloramphenicol and ampicillin .

Case Study 2: Antiviral Potential

In a separate investigation, Yadav et al. (2018) evaluated the antiviral activities of various benzimidazole derivatives, including the target compound. The study found that modifications in the chemical structure significantly affected antiviral potency, suggesting avenues for further development in antiviral therapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1-Chloroethyl)-1H-benzimidazole hydrochloride, and how can purity be optimized?

- Methodology :

- Nucleophilic substitution : React 1H-benzimidazole with 1-chloroethyl chloride in a polar aprotic solvent (e.g., DMF or DMSO) using a base like K₂CO₃ at 80–100°C for 6–12 hours .

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol to achieve >95% purity .

- Characterization : Confirm structure via ¹H/¹³C NMR (peaks: δ 4.5–5.0 ppm for CH₂Cl, δ 7.2–8.1 ppm for benzimidazole protons) and mass spectrometry (expected [M+H]⁺ = 215.6) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology :

- Accelerated degradation studies : Expose the compound to 40°C/75% relative humidity for 4 weeks. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar). Use UV-Vis spectroscopy (λ = 270–300 nm) to track photodegradation .

Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?

- Methodology :

- NMR spectroscopy : Assign peaks for the chlorinated ethyl group (δ 3.8–4.2 ppm for CH₂, δ 1.5–1.8 ppm for CH₃) and benzimidazole core .

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile (70:30) to resolve impurities (<0.5% by area) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives like this compound?

- Methodology :

- QSAR modeling : Train a 2D-QSAR model using a dataset of 131 benzimidazole derivatives to correlate structural features (e.g., Cl substitution position) with cytotoxic activity (IC₅₀) against MDA-MB-231 cells .

- Dose-response validation : Replicate assays (e.g., MTT) under standardized conditions (24–48 hr exposure, 10% FBS media) to control for experimental variability .

Q. What strategies optimize reaction yields for introducing the 1-chloroethyl group onto the benzimidazole scaffold?

- Methodology :

- Solvent screening : Compare DMF, DMSO, and acetonitrile for reaction efficiency (yields: 60–85%). DMF typically provides higher yields due to better solubility of intermediates .

- Catalytic additives : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution kinetics .

Q. What mechanistic insights explain the antimicrobial activity of chlorinated benzimidazole derivatives?

- Methodology :

- Enzyme inhibition assays : Test inhibition of fungal CYP51 (lanosterol 14α-demethylase) using recombinant enzymes. IC₅₀ values <10 µM suggest potent antifungal activity .

- Molecular docking : Simulate binding interactions with bacterial DNA gyrase (target for quinolones) to identify key hydrogen bonds with Cl and benzimidazole moieties .

Q. How can degradation pathways of this compound be elucidated for formulation studies?

- Methodology :

- LC-HRMS : Identify degradation products (e.g., hydrolyzed ethyl group or oxidized benzimidazole) under acidic/alkaline conditions .

- Kinetic modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life at 25°C .

Q. What structure-activity relationship (SAR) trends are critical for designing analogs with improved pharmacokinetic properties?

- Methodology :

- LogP optimization : Modify the chloroethyl group to balance lipophilicity (target LogP = 2–3) for enhanced membrane permeability .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated oxidation of the benzimidazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.